

Suppliers and purchasing of Tert-butyl 6-formyl-1H-indole-1-carboxylate

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Compound of Interest

Compound Name: *Tert-butyl 6-formyl-1H-indole-1-carboxylate*

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An In-Depth Guide to the Procurement and Application of **Tert-butyl 6-formyl-1H-indole-1-carboxylate**

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the sourcing, handling, and application of **Tert-butyl 6-formyl-1H-indole-1-carboxylate**. This versatile building block is pivotal in medicinal chemistry and organic synthesis, and a thorough understanding of its properties and protocols is essential for successful experimental outcomes.

Introduction: The Strategic Importance of a Versatile Intermediate

Tert-butyl 6-formyl-1H-indole-1-carboxylate (CAS No. not consistently available for the 6-formyl isomer, but related to other isomers) is a key heterocyclic intermediate. Its structure is strategically designed for multi-step synthesis, featuring three critical components:

- **An Indole Core:** A privileged scaffold in medicinal chemistry, the indole ring system is a core component of numerous pharmaceuticals and biologically active compounds.
- **A Boc Protecting Group:** The tert-butoxycarbonyl (Boc) group on the indole nitrogen enhances the compound's solubility in organic solvents and deactivates the otherwise

reactive N-H group, allowing for selective reactions at other positions.[1] The tert-butyl ester also provides stability.[1]

- A Formyl Group (-CHO): The aldehyde functionality at the 6-position is a versatile chemical handle. It serves as an electrophilic site for a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions, making it an invaluable precursor for constructing more complex molecular architectures.[2]

This combination makes the molecule a crucial starting material for synthesizing a range of compounds, particularly in the development of novel therapeutics targeting neurological disorders and cancers.[1]

Procurement and Supplier Specifications

Sourcing high-quality starting materials is a critical, non-negotiable first step in any synthetic campaign. The purity and integrity of **Tert-butyl 6-formyl-1H-indole-1-carboxylate** will directly impact reaction efficiency, yield, and the impurity profile of subsequent products.

Reputable Suppliers

Several chemical suppliers specialize in providing complex building blocks for research and development. When selecting a supplier, consider factors such as purity guarantees, availability of stock, lot-to-lot consistency, and the quality of accompanying documentation (e.g., Certificate of Analysis, SDS).

Supplier	Purity Specification	Common Notes
Sigma-Aldrich (Merck)	Typically ≥97%	Wide range of related indole derivatives available.
Frontier Specialty Chemicals	Guaranteed Purity	Offers this specific isomer and related halogenated versions. [3][4]
BLDpharm	Varies	Provides related isomers and derivatives.[5]
Chem-Impex	≥ 99% (HPLC) for related isomers	Emphasizes applications in drug discovery.[1]

Note: Availability and specifications for the exact 6-formyl isomer may vary. The table includes suppliers known for providing similar N-Boc-formyl-indoles.

Key Purchasing Criteria

- **CAS Number:** Verify the correct CAS number for the specific isomer you require. Note that different isomers (e.g., 3-formyl, 5-formyl) have different CAS numbers.
- **Purity:** A minimum purity of 97% is recommended for most applications. For sensitive catalytic reactions or late-stage synthesis, aim for ≥99% purity as determined by HPLC and NMR.
- **Appearance:** The compound is typically a solid, ranging from off-white to yellowish crystalline powder.^[1] Significant deviation in color could indicate impurities.
- **Storage and Handling Information:** Ensure the supplier provides a comprehensive Safety Data Sheet (SDS).

Safety, Handling, and Storage Protocols

Proper handling and storage are paramount to ensure the compound's stability and the safety of laboratory personnel.

Safety Precautions (Based on SDS for related compounds)

- **Personal Protective Equipment (PPE):** Always wear protective gloves, chemical safety goggles, and a lab coat.^{[6][7][8]}
- **Handling:** Use this compound only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.^{[6][7]} Avoid contact with skin, eyes, and clothing.^{[6][9]} After handling, wash hands thoroughly.^{[6][8]}
- **Fire Safety:** Keep away from open flames, sparks, and hot surfaces.^[6] Use carbon dioxide, dry chemical powder, or alcohol-resistant foam for extinction.^[9]
- **First Aid:**

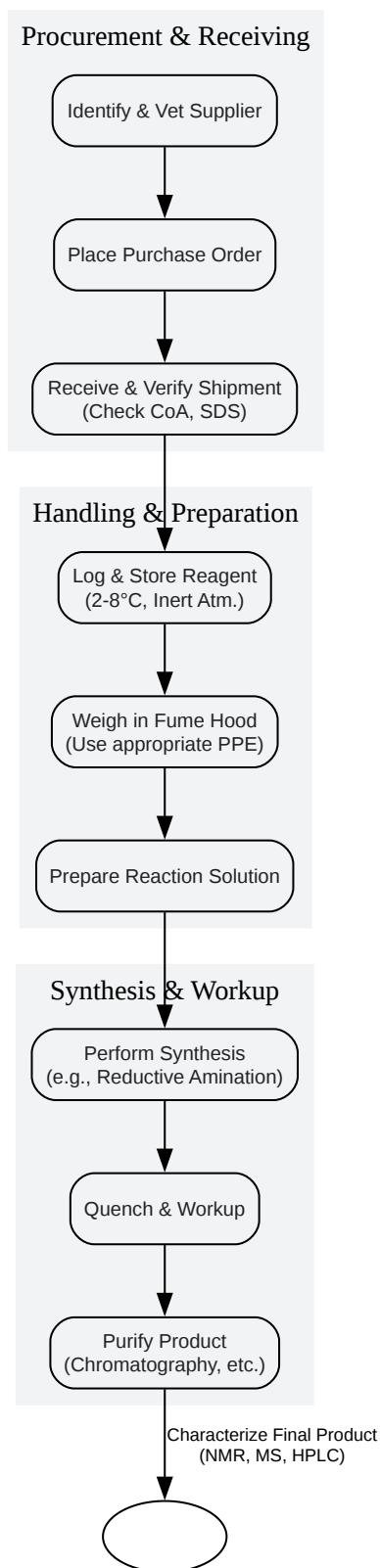
- If on skin: Wash off immediately with plenty of soap and water.[7][8]
- If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[7][8]
- If inhaled: Remove the person to fresh air and keep comfortable for breathing.[7]
- If swallowed: Seek immediate medical assistance.[6][9]

Storage Conditions

- Temperature: Store in a refrigerator at 2-8°C.[1][10][11] Some suppliers may recommend 4°C.
- Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde group.
- Container: Keep the container tightly closed and in a dry, well-ventilated place.[6][7][8]

Workflow: From Procurement to Reaction

The following diagram illustrates the logical flow for safely incorporating this reagent into a synthetic workflow.



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Caption: Procurement to Product Workflow.

Application Notes: Key Synthetic Transformations

The aldehyde group is a gateway to numerous synthetic transformations. Below are detailed protocols for two of the most common and powerful reactions involving this intermediate:

Reductive Amination and the Wittig Reaction.

Protocol 1: One-Pot Reductive Amination

Reductive amination is a cornerstone of amine synthesis, forming a new carbon-nitrogen bond. This one-pot procedure is highly efficient as it avoids the isolation of the intermediate imine/iminium ion.

Causality and Rationale: The reaction proceeds via the initial formation of an imine between the aldehyde and a primary or secondary amine, which is then reduced in situ. Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) is an ideal reducing agent for this transformation because it is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the protonated imine (iminium ion). This selectivity is crucial for achieving high yields and minimizing side products.^[12]

Detailed Step-by-Step Protocol:

- **Setup:** To a flame-dried round-bottom flask under an inert atmosphere (N_2 or Ar), add **Tert-butyl 6-formyl-1H-indole-1-carboxylate** (1.0 eq).
- **Solvent:** Dissolve the starting material in a suitable aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).
- **Amine Addition:** Add the desired primary or secondary amine (1.0-1.2 eq). If using an amine salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (Et_3N) (1.1 eq) to liberate the free amine.
- **Optional - Imine Formation:** Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation. For less reactive amines, adding a mild acid catalyst like acetic acid (AcOH) (0.1 eq) can accelerate this step.
- **Reduction:** Add sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) (1.2-1.5 eq) portion-wise to control any potential exotherm.

- **Reaction Monitoring:** Allow the reaction to stir at room temperature for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- **Workup:**
 - Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO_3).
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product via flash column chromatography on silica gel to obtain the desired amine.

Protocol 2: The Wittig Reaction for Alkene Synthesis

The Wittig reaction is a premier method for converting aldehydes and ketones into alkenes, offering excellent control over the location of the new double bond.[\[13\]](#)[\[14\]](#)

Causality and Rationale: The reaction involves the nucleophilic attack of a phosphorus ylide (the Wittig reagent) on the electrophilic carbonyl carbon of the aldehyde.[\[15\]](#) This forms a betaine intermediate which collapses to a four-membered oxaphosphetane ring. This ring then fragments to yield the desired alkene and a triphenylphosphine oxide byproduct. The stereochemical outcome (E vs. Z alkene) is influenced by the stability of the ylide. Non-stabilized ylides (e.g., from alkyl halides) typically yield Z-alkenes, while stabilized ylides (containing an electron-withdrawing group) favor the E-alkene.[\[16\]](#)

Wittig Reaction Mechanism

Caption: The Wittig Reaction Mechanism.

Detailed Step-by-Step Protocol:

- **Ylide Generation:**

- In a flame-dried, two-neck flask under inert atmosphere, suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 eq) in anhydrous tetrahydrofuran (THF).
- Cool the suspension to 0°C or -78°C, depending on the base used.
- Slowly add a strong base, such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu) (1.05 eq).
- Allow the mixture to stir for 30-60 minutes. The formation of the ylide is often indicated by a distinct color change (e.g., to deep yellow or orange).
- Aldehyde Addition:
 - Dissolve **Tert-butyl 6-formyl-1H-indole-1-carboxylate** (1.0 eq) in a minimal amount of anhydrous THF.
 - Add this solution dropwise to the cold ylide solution.
- Reaction:
 - Allow the reaction to warm slowly to room temperature and stir for 1-12 hours.
 - Monitor the reaction by TLC or LC-MS.
- Workup:
 - Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
 - Extract the product with an organic solvent like diethyl ether or ethyl acetate (3x).
 - Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
- Purification:
 - The major challenge in Wittig reactions is the removal of the triphenylphosphine oxide byproduct.

- Purification is typically achieved by flash column chromatography. In some cases, precipitation of the byproduct from a nonpolar solvent (like hexanes) can be effective.

Concluding Remarks

Tert-butyl 6-formyl-1H-indole-1-carboxylate is a high-value synthetic intermediate whose utility is unlocked through careful sourcing, handling, and application of robust chemical protocols. Understanding the causality behind experimental choices—from selecting a mild reductant in amination to controlling the conditions for ylide generation—is key to leveraging this molecule's full potential in the synthesis of complex and biologically relevant compounds. Adherence to rigorous safety and handling standards is essential for both reproducible results and the well-being of the researcher.

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